Bromopropilato

Descripción general

Descripción

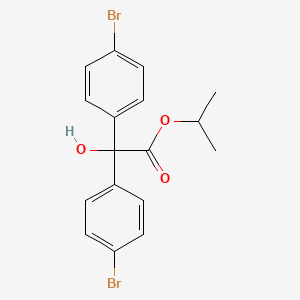

Bromopropylate is a chemical compound used as an acaricide against spider mites in apiaries and on fruit crops such as citrus and grapes . It has a molecular formula of C17H16Br2O3 .

Synthesis Analysis

Bromopropylate is prepared by a four-step reaction of condensation, oxidation, rearrangement, and esterification from p-bromobenzaldehyde . The p-bromobenzaldehyde is synthesized by directly oxidizing p-bromotoluene using Mn2O3 as an oxidizing agent .Molecular Structure Analysis

The molecular weight of Bromopropylate is 428.1 g/mol . The IUPAC name is propan-2-yl 2,2-bis (4-bromophenyl)-2-hydroxyacetate . The InChIKey is FOANIXZHAMJWOI-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

Bromopropylate is a white solid with a density of 1.59 g/cm3 at 20 °C . It has a melting point of 77 °C and a solubility in water of 0.1 mg/L at 20 °C .Aplicaciones Científicas De Investigación

Control de Plagas Agrícolas

El bromopropilato juega un papel vital en el sector agrícola, donde se utiliza como un arma poderosa contra las plagas agrícolas . Está diseñado para combatir las plagas que amenazan la viabilidad de los cultivos . Su estructura molecular con átomos de bromo y grupos propílicos forma la base de su eficacia .

Salud de los Cultivos y Seguridad Alimentaria

Al proteger los cultivos de las plagas, el this compound asegura la seguridad alimentaria y promueve prácticas agrícolas sostenibles . Ayuda a mantener el delicado equilibrio entre el control de plagas y la salud de los cultivos, que determina el destino de las cosechas .

Evolución y Adaptabilidad

El this compound se desarrolló originalmente como una solución a los desafíos de plagas persistentes y ha evolucionado a lo largo de los años para satisfacer las cambiantes necesidades agrícolas . Sus primeras aplicaciones demostraron su efectividad, allanando el camino para su incorporación en las estrategias modernas de manejo de plagas .

Amplia Gama de Actividades

Una de las ventajas del this compound es su amplia gama de actividades. Es una solución versátil para todas las etapas de ácaros tetraníquidos y eriófidos en frutas de pepita, frutas de hueso, cítricos, vides, fresas, lúpulo, algodón, soya, cucurbitáceas, hortalizas y ornamentales .

Compatibilidad con los Cultivos

Diferentes cultivos exhiben diferentes sensibilidades a los pesticidas, y el this compound está cuidadosamente formulado para asegurar el manejo de plagas específico sin comprometer la salud del cultivo en sí .

Aplicación de Acaricida

El this compound es un acaricida que se utiliza principalmente para controlar los ácaros . Tiene una baja solubilidad acuosa y no se considera altamente volátil . Puede ser persistente en el suelo y los sistemas de agua dependiendo de las condiciones locales .

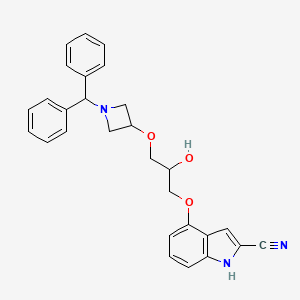

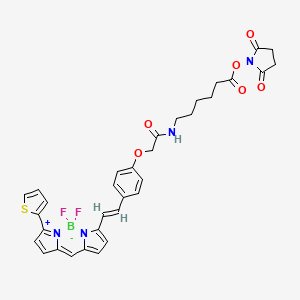

Fotosensibilizador en la Terapia Fotodinámica (PDT)

Investigaciones recientes han indicado que el this compound se puede utilizar como un fotosensibilizador soluble en agua, que exhibe excelentes propiedades fotoquímicas para una posible aplicación de PDT .

Mecanismo De Acción

Target of Action

Bromopropylate is an acaricide, primarily used to control mites

Mode of Action

It is known that bromopropylate disrupts the life cycle of agricultural pests .

Biochemical Pathways

It is known that pesticides can induce oxidative stress and often activate cell signaling pathways, leading to the production of stress proteins and upregulation of antioxidants .

Pharmacokinetics

It may be persistent in soil and water systems depending on local conditions .

Result of Action

It is known that bromopropylate is a powerful weapon in the fight against agricultural pests, playing a vital role in protecting crops, ensuring food security, and promoting sustainable agricultural practices .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bromopropylate. It is known that Bromopropylate may be persistent in soil and water systems depending on local conditions .

Safety and Hazards

Direcciones Futuras

The Bromopropylate market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023 . This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing notable growth driven by several key factors such as technological advancements, growing demand, heightened awareness of Bromopropylate benefits among consumers, increasing concerns for sustainability, and government initiatives promoting eco-friendly alternatives .

Análisis Bioquímico

Biochemical Properties

Bromopropylate plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to induce the activity of cytochrome P-450 enzymes in the liver, similar to phenobarbital . This induction leads to increased metabolism of various substrates, affecting the overall biochemical pathways within the organism. Bromopropylate interacts with liver enzymes, leading to its biotransformation and subsequent excretion.

Cellular Effects

Bromopropylate has been shown to influence various cellular processes. In vitro studies have demonstrated its ability to inhibit gap junctional intercellular communication in Chinese hamster fibroblast cells . This inhibition can affect cell signaling pathways and gene expression, potentially leading to altered cellular metabolism. Additionally, bromopropylate has been observed to induce oxidative stress and mitochondrial dysfunction, impacting cellular energy production and overall cell function .

Molecular Mechanism

The molecular mechanism of bromopropylate involves its binding interactions with biomolecules and enzyme modulation. Bromopropylate is metabolized by cleavage of the isopropyl ester and oxidation reactions targeting the phenyl ring and isopropyl group . These interactions lead to the formation of metabolites that can further interact with cellular components, influencing gene expression and enzyme activity. Bromopropylate’s ability to induce cytochrome P-450 enzymes highlights its role in enzyme activation and subsequent biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bromopropylate have been observed to change over time. Studies have shown that bromopropylate is rapidly metabolized and excreted, with most of the dose eliminated within 96 hours . The compound’s stability and degradation are influenced by environmental conditions, and long-term exposure can lead to persistent residues in tissues such as the liver and abdominal fat . These residues can have long-term effects on cellular function and overall organism health.

Dosage Effects in Animal Models

The effects of bromopropylate vary with different dosages in animal models. At low doses, bromopropylate does not exhibit significant toxic effects, but higher doses can lead to adverse outcomes . Studies in rats have shown that high doses of bromopropylate can cause liver enlargement and increased enzyme activity, indicating potential toxicity . The threshold for these effects varies depending on the species and individual susceptibility.

Metabolic Pathways

Bromopropylate is involved in metabolic pathways that include the cleavage of its isopropyl ester and oxidation of its phenyl ring . These metabolic reactions are primarily mediated by liver enzymes, leading to the formation of various metabolites. The compound’s metabolism affects metabolic flux and can influence the levels of other metabolites within the organism. Bromopropylate’s interaction with cytochrome P-450 enzymes plays a significant role in its biotransformation and subsequent excretion.

Transport and Distribution

Within cells and tissues, bromopropylate is transported and distributed through interactions with transporters and binding proteins . Its low aqueous solubility and potential for particle-bound transport influence its distribution in the body. Bromopropylate tends to accumulate in fatty tissues, such as the liver and abdominal fat, where it can persist for extended periods . This accumulation can affect its localization and overall biological activity.

Subcellular Localization

Bromopropylate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. Studies have shown that bromopropylate can selectively accumulate in mitochondria, where it can induce phototoxic damage and apoptosis in cancer cells . This targeting capability highlights its potential use in photodynamic therapy and other therapeutic applications. The compound’s localization within specific cellular compartments can significantly impact its activity and function.

Propiedades

IUPAC Name |

propan-2-yl 2,2-bis(4-bromophenyl)-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Br2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOANIXZHAMJWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034397 | |

| Record name | Bromopropylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [HSDB] Colorless solid; [MSDSonline] | |

| Record name | Bromopropylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in acetone 850, dichloromethane 970, dioxane 870, benzene 750, methanol 280, xylene 730, isopropanol 90 (all in g/kg, 20 °C), Readily soluble in most organic solvents, In water, 0.1 mg/L at 20 °C | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.49 g/cu cm at 20 °C | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000005 [mmHg], 8.2X10-8 mm Hg at 20 °C /Estimated/ | |

| Record name | Bromopropylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

18181-80-1 | |

| Record name | Bromopropylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromopropylate [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromopropylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromopropylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOPROPYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U468ZM257 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 °C | |

| Record name | BROMOPROPYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B1667847.png)

![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1667852.png)

![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)